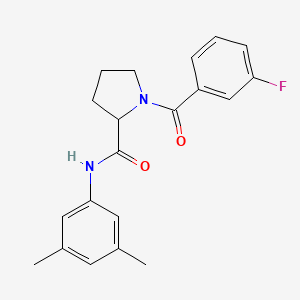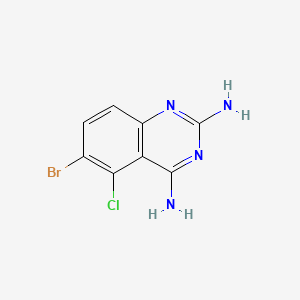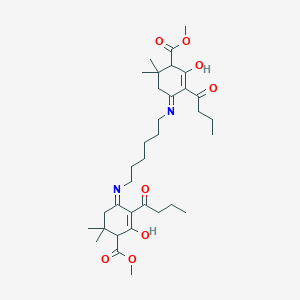![molecular formula C19H29N3O3 B6139162 N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide, also known as MBOPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, pharmacology, and oncology.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems, which may contribute to its neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the medical field in which it is studied. In neuroscience, it has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress and neuronal damage. In pharmacology, it has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in animal models. Additionally, it has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. Additionally, it has been extensively studied in animal models and has a well-established safety profile. However, one limitation of this compound is its relatively low potency compared to other compounds in its class, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. In pharmacology, further studies are needed to optimize its potency and selectivity as a potential anticancer agent. Additionally, further studies are needed to explore its potential use as an analgesic and anti-inflammatory agent. Overall, this compound has shown great promise as a potential therapeutic agent in various medical fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 4-methoxybenzyl chloride with 1-(3-methylbutyl)-3-piperazinecarboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization to obtain this compound in its pure form. This method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications in various medical fields. In neuroscience, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In pharmacology, it has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)8-10-22-11-9-20-19(24)17(22)12-18(23)21-13-15-4-6-16(25-3)7-5-15/h4-7,14,17H,8-13H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTLMEKSZBGURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6139080.png)
![{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6139097.png)
![4-[6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6139100.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)

![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)

![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)